2-(3-Bromothiophen-2-yl)-2-methylpropanoicacid
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Overview
Description
2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and a methyl group on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid typically involves the bromination of thiophene followed by the introduction of a propanoic acid moiety. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated thiophene is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the bromine and propanoic acid groups in a controlled manner .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the thiophene ring can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: Lacks the propanoic acid moiety, making it less versatile for certain applications.
3-Bromothiophene-2-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Methylthiophene: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness
2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid is unique due to the combination of the bromine atom, thiophene ring, and propanoic acid moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H9BrO2S |
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Molecular Weight |
249.13 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H9BrO2S/c1-8(2,7(10)11)6-5(9)3-4-12-6/h3-4H,1-2H3,(H,10,11) |
InChI Key |
ATQGQXSKUBKLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CS1)Br)C(=O)O |
Origin of Product |
United States |
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